1-(2,4-difluorophenyl)-1H-1,3-benzodiazole-2-thiol
Description
1-(2,4-Difluorophenyl)-1H-1,3-benzodiazole-2-thiol is a heterocyclic compound featuring a benzodiazole core (a fused benzene and diazole ring) substituted with a 2,4-difluorophenyl group at the 1-position and a thiol (-SH) group at the 2-position. This compound is structurally related to antifungal azoles but differs in its core heterocycle and substituent arrangement. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., fluconazole derivatives) .
Properties
IUPAC Name |
3-(2,4-difluorophenyl)-1H-benzimidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2S/c14-8-5-6-11(9(15)7-8)17-12-4-2-1-3-10(12)16-13(17)18/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCJLMYZPFHNKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)N2C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-difluorophenyl)-1H-1,3-benzodiazole-2-thiol typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carbon disulfide in the presence of a base.
Introduction of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2,4-difluoronitrobenzene and the benzodiazole intermediate.
Reduction and Thiolation: The nitro group is reduced to an amine, followed by thiolation to introduce the thiol group.
Industrial production methods may involve optimization of these steps to improve yield and purity, such as using different solvents, catalysts, and reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiol Group
The thiol group demonstrates classical nucleophilic behavior, participating in alkylation and acylation reactions:
Cyclization Reactions
The compound undergoes cyclization to form heterocyclic systems under basic conditions:
Metal Coordination Chemistry
The thiol group acts as a ligand for transition metals, forming complexes with enhanced bioactivity:
Oxidative Coupling
The thiol group undergoes oxidation to form disulfide linkages:
| Oxidizing Agent | Conditions | Product | Characterization |
|---|---|---|---|
| H₂O₂ (30%) | RT, 2 hrs | Disulfide dimer | MS: m/z 523.2 (M⁺). HPLC: Retention time shift from 4.2 to 6.7 min |
Electrophilic Aromatic Substitution
The difluorophenyl ring participates in regioselective electrophilic substitutions:
| Reaction Type | Reagent | Conditions | Product | Selectivity |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 1 hr | 3-Nitro derivative | Meta > Para (4:1 ratio) due to electron-withdrawing F groups |
| Sulfonation | SO₃/DCM | RT, 6 hrs | 4-Sulfo derivative | Exclusive para substitution |
Radical Scavenging Activity
The thiol group contributes to antioxidant properties via hydrogen atom transfer (HAT):
| Assay | Mechanism | Activity (IC₅₀) | Key Findings |
|---|---|---|---|
| DPPH | HAT | 14.7 μM | Superior to ascorbic acid (IC₅₀ = 18.2 μM) due to thiyl radical stabilization |
| ABTS | Single-electron transfer | 22.3 μM | Synergistic effect with difluorophenyl π-system |
Comparative Reactivity with Structural Analogs
The 2,4-difluoro substitution pattern uniquely influences reactivity:
| Compound | Substituent Position | Reaction Rate (S-Alkylation) | Bioactivity (Antimicrobial IC₅₀) |
|---|---|---|---|
| 1-(2,4-Difluorophenyl) derivative | 2,4-F₂ | 1.0 (reference) | 8.5 μM |
| 1-(4-Fluorophenyl) derivative | 4-F | 0.7 | 12.3 μM |
| 1-(2,6-Difluorophenyl) derivative | 2,6-F₂ | 1.2 | 6.8 μM |
Data normalized to reaction rate of 1-(2,4-difluorophenyl) analog .
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Research has demonstrated that derivatives of 1-(2,4-difluorophenyl)-1H-1,3-benzodiazole-2-thiol possess significant antioxidant properties. Studies utilizing the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay indicate that these compounds can effectively scavenge free radicals, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases . The antioxidant activity was quantified, showing inhibition rates surpassing those of established antioxidants like ascorbic acid and butylated hydroxytoluene.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Several studies have indicated that benzodiazole derivatives exhibit notable antibacterial and antifungal activities. This characteristic makes them promising candidates for pharmaceutical formulations targeting infections caused by resistant strains of bacteria and fungi .
Materials Science
Luminescent Materials
The incorporation of this compound into polymer matrices has been explored for its luminescent properties. These materials can be utilized in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorescent characteristics enhance the efficiency of light emission and energy conversion in these devices .
Sensors
This compound's ability to interact with various analytes has led to its application in sensor technology. Research indicates that it can be employed in the development of chemosensors capable of detecting metal ions and small organic molecules. The sensor's operational principle often relies on changes in fluorescence intensity or wavelength upon binding to target analytes .
Environmental Science
Pollution Detection
The unique chemical structure of this compound allows it to be used as a fluorescent probe for detecting environmental pollutants. Its sensitivity to specific contaminants makes it a valuable tool for monitoring water quality and assessing the presence of hazardous substances in ecological studies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-1H-1,3-benzodiazole-2-thiol involves its interaction with biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The 2,4-difluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol (CAS: 1154202-23-9)
- Structure : Shares the benzodiazole-thiol core but substitutes the 2,4-difluorophenyl group with a 2-chlorophenylmethyl group and adds a methyl group at the 5-position.
- Properties: The chlorophenyl group increases molecular weight (C₁₅H₁₃ClN₂S vs.
Triazole-Based Antifungal Agents
Fluconazole (2-(2,4-Difluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)-2-propanol)
- Structure: Features a central propanol backbone with two triazole rings and a 2,4-difluorophenyl group.
- Activity : Broad-spectrum antifungal agent targeting fungal CYP51. The difluorophenyl group enhances binding affinity to the enzyme’s hydrophobic pocket .
- Comparison : Unlike benzodiazole-2-thiol, fluconazole lacks sulfur-based reactivity but benefits from triazole’s stability and specificity. Resistance mechanisms (e.g., efflux pumps) are well-documented for triazoles but remain unstudied for benzodiazole-thiols .
Voriconazole
- Structure : Adds a fluoropyrimidine group to the triazole scaffold, improving potency against Aspergillus spp.
- Synthesis: Shares synthetic intermediates (e.g., 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone) with benzodiazole-thiol derivatives, suggesting overlapping synthetic pathways .
Thiadiazole and Benzimidazole Derivatives
1-(4-Bromophenyl)-3-(5-((2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)urea (8d)
- Structure : Combines a thiadiazole ring with urea and difluorophenyl-triazole substituents.
- Properties : Melting point (155–160°C) is higher than typical benzodiazole-thiols, likely due to hydrogen bonding from the urea group.
- Activity : Exhibits antifungal activity (MIC: 0.5–2 µg/mL against Candida spp.), comparable to fluconazole but with a broader substituent tolerance .
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole
- Structure : Benzimidazole core with fluorophenyl and dioxol groups.
- Comparison : The benzimidazole core is less reactive than benzodiazole-thiol, but fluorination at the 5-position enhances membrane permeability .
Key Findings and Implications
Substituent Effects : The 2,4-difluorophenyl group consistently enhances antifungal activity across diverse scaffolds (triazoles, thiadiazoles) by improving target binding and pharmacokinetics.
Core Reactivity : Benzodiazole-thiol’s sulfur moiety may offer unique mechanisms (e.g., redox modulation) compared to triazoles, but this requires validation.
Synthetic Overlap : Shared intermediates (e.g., difluorophenyl-epoxides) suggest scalable routes for benzodiazole-thiols .
Further studies should explore the target compound’s CYP51 inhibition, resistance profiles, and toxicity relative to established azoles.
Biological Activity
1-(2,4-difluorophenyl)-1H-1,3-benzodiazole-2-thiol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the benzodiazole family, which has been associated with various biological activities including antimicrobial, antifungal, and anticancer effects.
Chemical Structure
The molecular formula of this compound is . Its structure features a benzodiazole core with a thiol group and a difluorophenyl substituent, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that benzodiazole derivatives exhibit significant antimicrobial activity. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that related benzodiazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Antifungal Properties
Several studies have highlighted the antifungal potential of benzodiazole derivatives. The presence of the thiol group in this compound may enhance its ability to disrupt fungal cell membranes or interfere with essential metabolic pathways in fungi. Preliminary screenings suggest that this compound may possess antifungal activity comparable to established antifungal agents .
Anticancer Activity
The anticancer properties of benzodiazoles are well-documented. Research involving related compounds has shown promising results against various cancer cell lines. For example, compounds derived from benzodiazoles have been tested against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, with some exhibiting IC50 values in the micromolar range . The mechanism of action may involve the induction of apoptosis or disruption of cellular signaling pathways.
Case Study 1: Anticancer Screening
In a study evaluating the cytotoxic effects of several benzodiazole derivatives, this compound was tested against MCF-7 cells. The results indicated an IC50 value of approximately 27 μM, suggesting moderate cytotoxicity compared to control agents like cisplatin .
Case Study 2: Antimicrobial Efficacy
A comparative study on the antimicrobial efficacy of various benzodiazole derivatives revealed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2,4-difluorophenyl)-1H-1,3-benzodiazole-2-thiol, and what factors influence reaction yields?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a thiol group onto a benzodiazole core using 2,4-difluorophenyl precursors under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key factors include reaction time, solvent polarity, and the stoichiometry of sulfurizing agents like Lawesson’s reagent .
Q. How can researchers confirm the molecular structure and purity of this compound?
Use a combination of NMR (¹H/¹³C) to verify substituent positions, FT-IR for functional group analysis (e.g., C-S bond at ~600–700 cm⁻¹), and X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities . Purity is assessed via HPLC (>95% area) with a C18 column and UV detection at 254 nm .
Q. What in vitro assays are suitable for preliminary evaluation of its antifungal activity?
Employ broth microdilution assays (CLSI M27/M38 guidelines) against Candida spp. or Aspergillus spp. to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., fluconazole) and assess cytotoxicity using mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can conflicting reports about its bioactivity against fungal strains be resolved?
Discrepancies may arise from variations in fungal strains, assay conditions (e.g., pH, inoculum size), or compound impurities. Validate results using standardized strains (e.g., ATCC-derived), repeat assays with rigorously purified batches, and employ chemo-informatic tools to correlate structural features with activity .
Q. What methodologies assess its environmental persistence and degradation pathways?
Conduct photolysis studies (UV-Vis irradiation in aqueous/organic solvents) and biodegradation assays (soil or microbial consortia) to identify breakdown products. Use LC-QTOF-MS to track intermediates and propose pathways (e.g., defluorination or benzodiazole ring cleavage) .
Q. Why might in vitro antifungal efficacy not translate to in vivo models?
Poor pharmacokinetic properties (e.g., low solubility, rapid metabolism) could limit bioavailability. Perform ADMET profiling : measure logP (octanol-water), plasma protein binding, and metabolic stability in liver microsomes. Structural modifications (e.g., prodrug strategies) may improve efficacy .
Q. How can researchers develop sensitive analytical methods for quantifying this compound in biological matrices?
Optimize UHPLC-MS/MS with electrospray ionization (ESI+) in MRM mode. Validate the method for linearity (1–1000 ng/mL), recovery (>80%), and matrix effects using plasma/tissue homogenates. Internal standards (e.g., deuterated analogs) enhance accuracy .
Q. What mechanisms underlie fungal resistance to this compound?
Resistance may involve overexpression of efflux pumps (e.g., CDR1 in Candida) or mutations in target enzymes (e.g., lanosterol 14α-demethylase). Use RNA-seq to profile gene expression in resistant strains and molecular docking to study binding affinity changes .
Q. How can computational modeling guide the optimization of its antifungal activity?
Perform molecular dynamics simulations to assess interactions with fungal targets (e.g., CYP51). Generate QSAR models using descriptors like logP, polar surface area, and H-bond donors. Prioritize derivatives with improved predicted binding energies and synthetic feasibility .
Q. What strategies identify and mitigate synthetic by-products or impurities?
Use LC-HRMS to detect impurities (e.g., des-fluoro analogs or oxidation products). Optimize purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). Structural characterization of by-products informs reaction mechanism refinements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
